3-bromo-1-oxa-8-azaspiro[4.5]decane;hydrochloride
Description
Properties
Molecular Formula |
C8H15BrClNO |
|---|---|
Molecular Weight |
256.57 g/mol |
IUPAC Name |
3-bromo-1-oxa-8-azaspiro[4.5]decane;hydrochloride |
InChI |
InChI=1S/C8H14BrNO.ClH/c9-7-5-8(11-6-7)1-3-10-4-2-8;/h7,10H,1-6H2;1H |
InChI Key |
FJKWULVJSBYVEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC(CO2)Br.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3-bromo-1-oxa-8-azaspiro[4.5]decane; hydrochloride
Specific Synthetic Procedures and Conditions
Bromination of Spirocyclic Precursors
A typical approach to obtain the 3-bromo derivative involves bromination of a spirocyclic intermediate under controlled conditions:
- Reagents : A spirocyclic compound such as 1-benzyl-1-azaspiro[4.5]decane can be brominated using aqueous hydrogen bromide and bromine.
- Conditions : The reaction is conducted in dichloromethane at temperatures below 25 °C to control the exothermic nature of the bromination.
- Workup : After reaction completion, the mixture is cooled, diluted with water to remove water-soluble impurities, and the organic layer is dried over sodium sulfate before solvent removal.
- Purity : The crude product typically reaches approximately 90% purity and can be further purified by flash chromatography if necessary.
This method was detailed in a synthesis protocol where 1-benzyl-3-bromo-1-azaspiro[4.5]decane was obtained with characterization data confirming structure and purity (1H NMR, 13C NMR, LCMS).
Formation of Hydrochloride Salt
The hydrochloride salt is commonly prepared by treating the free base with methanolic hydrogen chloride:
This method provides a high-yield, straightforward conversion to the hydrochloride salt, facilitating purification and handling.
Nucleophilic Substitution and Coupling Reactions
Further functionalization can be achieved by reacting the hydrochloride salt with various amines or bases under different conditions:
These reactions illustrate the versatility of the spirocyclic hydrochloride in further synthetic elaborations.
Data Tables Summarizing Preparation Methods
Analytical Characterization Supporting Preparation
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectra confirm the presence of the spirocyclic framework and bromine substitution patterns. Typical chemical shifts include signals corresponding to methylene protons adjacent to oxygen and nitrogen atoms in the spiro ring, as well as aromatic signals when applicable.
- Mass Spectrometry (MS) : Electrospray ionization (ESI) MS data show molecular ion peaks consistent with the brominated spirocyclic compound and its hydrochloride salt, confirming molecular weights.
- Chromatography : Flash column chromatography using silica gel with solvent systems such as dichloromethane/methanol/ammonia or ethyl acetate/hexanes is employed for purification.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-oxa-8-azaspiro[4.5]decane;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The spiro structure allows for cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxygenated or deoxygenated compounds.
Scientific Research Applications
3-Bromo-1-oxa-8-azaspiro[4.5]decane;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spiro compounds and heterocycles.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: It is investigated for its potential therapeutic properties, including its use as a scaffold for drug development.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-1-oxa-8-azaspiro[4.5]decane;hydrochloride involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on proteins or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.
Comparison with Similar Compounds
Structural Modifications and Heteroatom Variations
The following table highlights key structural differences and similarities among spirocyclic analogs:
Key Observations:
- Substituent Effects : The bromine atom in the target compound offers distinct electronic and steric properties compared to methoxy (electron-donating) or morpholine (bulky) groups. Bromine’s polarizability may enhance binding to aromatic residues in enzymes .
- Heteroatom Variations: Replacing oxygen with sulfur (e.g., 2-thia analogs) increases lipophilicity and alters metabolic stability .
- Pharmacological Targets: Compounds like 8-(6-morpholinopyrimidin-4-yl)-1-oxa-8-azaspiro[4.5]decane exhibit anti-tubercular activity, while BMY 7378 (azaspiro[4.5]decane dione) targets α1D-adrenoceptors .
Physicochemical Properties
| Compound | Melting Point (°C) | Molecular Weight (g/mol) | Solubility (aq. HCl) | LogP (Predicted) |
|---|---|---|---|---|
| 3-Bromo-1-oxa-8-azaspiro[4.5]decane HCl | 181–184 (dec.) | 254.56 | High | 1.8 |
| 1-Oxa-8-azaspiro[4.5]decane HCl (parent) | 131–133 (dec.) | 193.67 | Moderate | 0.5 |
| 8-Oxa-1-azaspiro[4.5]decane HCl | 181–184 (dec.) | 193.67 | Moderate | 0.7 |
| 3-Fluoro-1-oxa-8-azaspiro[4.5]decane HCl | N/A | 194.63 | High | 1.2 |
Key Observations:
- Fluorinated analogs (e.g., 3-fluoro) exhibit lower logP than brominated derivatives, balancing solubility and lipophilicity .
Q & A
Q. Basic
- Gloves : Nitrile gloves (tested for HCl resistance).
- Respiratory Protection : N95 masks in poorly ventilated areas.
- Lab Coat : Flame-retardant, chemical-resistant coating.
- Eye Protection : Goggles with side shields.
Always work in a fume hood and use spill trays to contain accidental releases .
Can computational modeling predict its binding affinity for neurological targets?
Advanced
Molecular docking (e.g., AutoDock Vina) against serotonin or dopamine transporters can prioritize in vitro testing. Parameterize the bromine atom using density functional theory (DFT) to refine charge distributions. Compare results with radafaxine hydrochloride, a structurally related antidepressant, to infer potential CNS activity .
What pharmacological applications are plausible for this spirocyclic compound?
Basic
Spirocyclic amines are explored as:
- CNS Agents : Dopamine/serotonin reuptake inhibitors (analogous to radafaxine) .
- Enzyme Inhibitors : Target kinases or GPCRs due to conformational rigidity.
Validate via in vitro assays (e.g., radioligand binding) and ADME profiling .
How can solubility challenges in biological assays be addressed?
Q. Basic
- Co-Solvents : Use DMSO (≤1% v/v) for stock solutions.
- Salt Formation : Explore alternative counterions (e.g., sulfate) if HCl salt precipitates in buffers.
- Surfactants : Add 0.01% Tween-80 to cell culture media .
What statistical methods optimize reaction yields in scaled-up synthesis?
Advanced
Apply Design of Experiments (DoE) :
- Factors : Temperature, catalyst loading, solvent polarity.
- Response Surface Methodology (RSM) : Maximize yield while minimizing impurities.
Use in-situ FTIR or Raman spectroscopy for real-time monitoring of intermediates .
How are degradation pathways elucidated for regulatory submissions?
Q. Advanced
- Forced Degradation Studies : Expose the compound to heat (60°C), light (ICH Q1B), and oxidative stress (HO).
- LC-HRMS/MS : Identify degradation products (e.g., de-brominated analogs or ring-opened species).
- Mechanistic Insights : Use kinetic modeling (Arrhenius plots) to predict shelf-life under storage conditions .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
